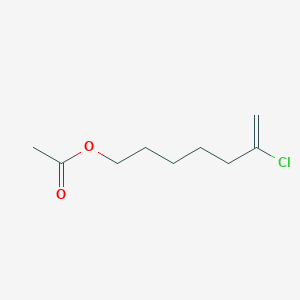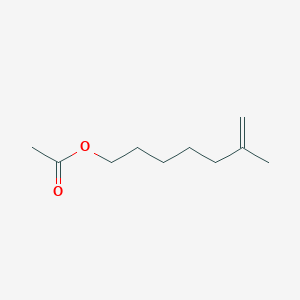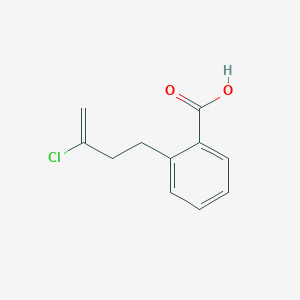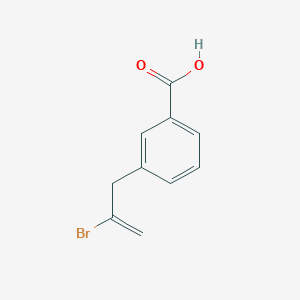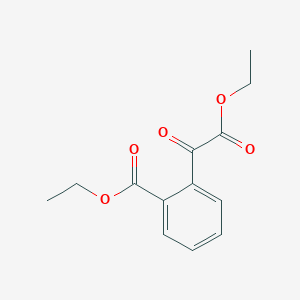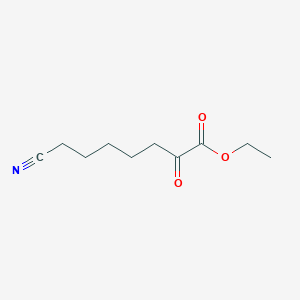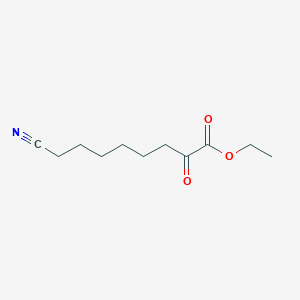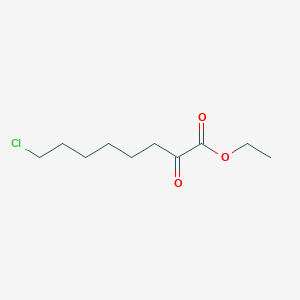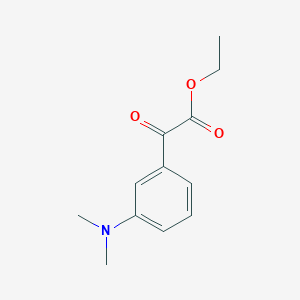
Ethyl 3-(N,N-dimethylamino)benzoylformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(N,N-dimethylamino)benzoylformate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Application in Crystallography and Structural Analysis
Ethyl 3-(N,N-dimethylamino)benzoylformate and its derivatives have been studied for their structural properties. For instance, Sinur, Golič, and Stanovnik (1994) explored the compounds ethyl (E)-2-benzoyl-3-(dimethylamino)propenoate, showcasing the effects of different substituents on the molecule's structural configuration (Sinur, Golič, & Stanovnik, 1994).
Synthesis of Imidazolone Derivatives
Bezenšek et al. (2012) detailed a one-pot synthesis method for imidazolone derivatives using ethyl (5-benzoyl-2-oxo-3-substituted-2,3-dihydro-1H-imidazol-1-yl)carbamates. This process involves Michael addition and substitution reactions, demonstrating the compound's utility in organic synthesis (Bezenšek, Grošelj, Stare, Svete, & Stanovnik, 2012).
Investigation of Optical and Electronic Properties
Singh, Rawat, and Sahu (2014) conducted a mixed experimental and DFT study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from this compound. Their research highlighted its potential in forming new heterocyclic compounds and as a non-linear optical material (Singh, Rawat, & Sahu, 2014).
Utilization in Peptide Synthesis
Svete, Aljaẑ-Roẑiĉ, and Stanovnik (1997) used ethyl 2-benzoyl-3-dimethylaminopropenoate as a reagent for amino group protection in peptide synthesis. This highlights its role in facilitating the synthesis of complex organic molecules like peptides (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).
Study of Molecular Interactions and Bonding
Bera et al. (2010) studied the molecular structure of ethyl N-{2-[4-(dimethylamino)benzoyl]hydrazinethiocarbonyl}carbamate, revealing insights into intramolecular and intermolecular hydrogen bonding. This research provides an understanding of molecular interactions in such compounds (Bera, Dolzhenko, Tan, Koh, & Chui, 2010).
Application in Organometallic Chemistry
Englert et al. (1999) explored the use of a compound structurally related to this compound in creating optically active transition-metal complexes, demonstrating its potential in the field of organometallic chemistry (Englert, Haerter, Vasen, Salzer, Eggeling, & Vogt, 1999).
特性
IUPAC Name |
ethyl 2-[3-(dimethylamino)phenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-6-5-7-10(8-9)13(2)3/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFADOPCZQPXDKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
